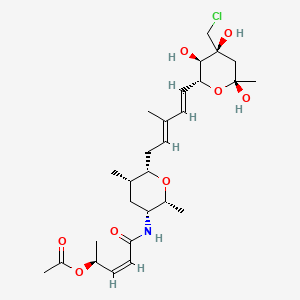![molecular formula C22H21ClF3NO4S B1674104 2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)
2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-783483 is a synthetic organic compound known for its activity as a ligand for nuclear hormone receptors. It is chemically identified as 2-[3-chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-783483 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazole Ring: The synthesis begins with the formation of the benzoxazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group is attached through a thiol-ene reaction.
Final Coupling: The final step involves the coupling of the synthesized intermediate with 3-chloro-4-hydroxyphenylacetic acid under basic conditions to yield L-783483.
Industrial Production Methods
Industrial production of L-783483 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-783483 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
L-783483 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving nuclear hormone receptors.
Biology: The compound is employed in biological assays to study receptor-ligand interactions and signal transduction pathways.
Medicine: L-783483 is investigated for its potential therapeutic applications, particularly in the modulation of metabolic pathways and treatment of metabolic disorders.
Mechanism of Action
L-783483 exerts its effects by acting as an agonist for nuclear hormone receptors, including peroxisome proliferator-activated receptors and liver X receptors. These receptors play crucial roles in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis. The binding of L-783483 to these receptors activates specific signaling pathways, leading to the modulation of target gene expression and subsequent physiological effects .
Comparison with Similar Compounds
L-783483 is unique in its structure and activity compared to other similar compounds. Some similar compounds include:
L-783481: Another ligand for nuclear hormone receptors with a slightly different chemical structure.
L-783482: A compound with similar receptor binding properties but different pharmacokinetic profiles.
L-783484: A structurally related compound with distinct biological activities.
L-783483 stands out due to its high affinity and specificity for multiple nuclear hormone receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H21ClF3NO4S |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-[3-chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid |
InChI |
InChI=1S/C22H21ClF3NO4S/c1-2-4-14-17(7-6-15-20(14)31-27-21(15)22(24,25)26)30-9-3-10-32-18-8-5-13(11-16(18)23)12-19(28)29/h5-8,11H,2-4,9-10,12H2,1H3,(H,28,29) |
InChI Key |
TZBRFAASYWFUGK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl |
Canonical SMILES |
CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-chloro-4-(3-(7-propyl-3-trifluoromethyl-6-benzisoxazolyl)propylthio)phenylacetic acid F(3)MethylAA F3MethylAA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


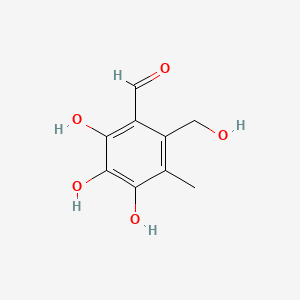
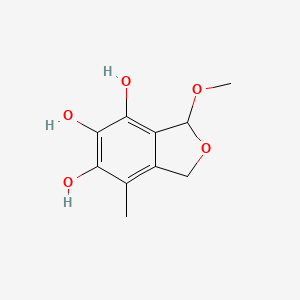
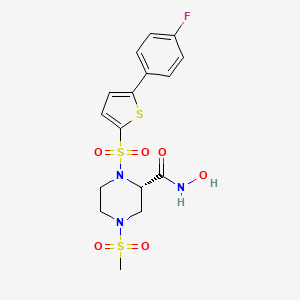

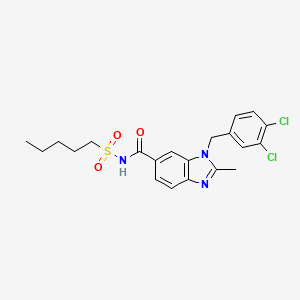
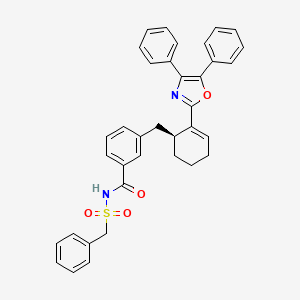
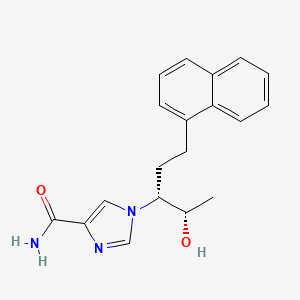
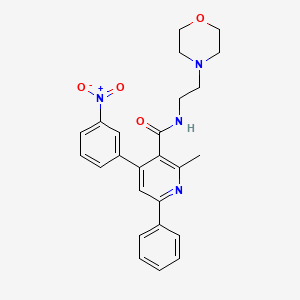
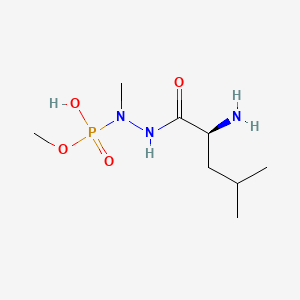
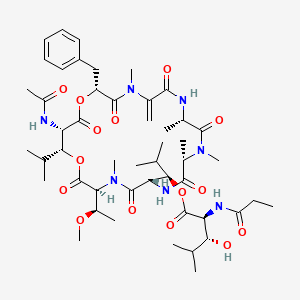
![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)

